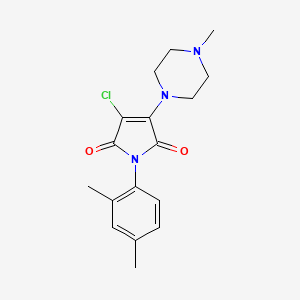![molecular formula C16H14N2O2 B5519431 5-[(2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5519431.png)
5-[(2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-[(2-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole and its derivatives often involves the reaction of appropriate precursors in specific conditions. For example, Kakanejadifard et al. (2013) synthesized similar Schiff base compounds, indicating the use of oxadiazole precursors and benzaldehyde derivatives in methanol, followed by structural characterization using techniques like NMR spectroscopy (Kakanejadifard et al., 2013).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives is characterized using various spectroscopic techniques. Pereira et al. (1984) studied the spectral properties of similar compounds, providing insights into their structural aspects (Pereira et al., 1984).
Chemical Reactions and Properties
Oxadiazoles undergo various chemical reactions, contributing to their diverse properties. The synthesis process itself often involves reactions like condensation and cyclization, as indicated in the synthesis section. The chemical reactions are often characterized by spectroscopic methods, providing insights into their properties and potential applications.
Physical Properties Analysis
The physical properties of oxadiazoles, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. Studies like that of Zhu et al. (2009) on the liquid crystalline properties of oxadiazole compounds provide valuable information about their physical characteristics (Zhu et al., 2009).
Chemical Properties Analysis
The chemical properties of 5-[(2-Methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole include its reactivity, stability, and potential biological activities. Studies like that of Almasirad et al. (2004) have investigated the anticonvulsant activities of similar oxadiazole compounds, highlighting the chemical properties that contribute to their biological activities (Almasirad et al., 2004).
Applications De Recherche Scientifique
Antibacterial Properties
Oxadiazole derivatives have been synthesized and evaluated for their antibacterial activities. Compounds with the oxadiazole moiety have shown effectiveness against both gram-positive and gram-negative bacteria. For instance, Schiff base compounds containing the oxadiazole ring have demonstrated potent antibacterial activity against Staphylococcus aureus and Bacillus cereus, highlighting their potential as antibacterial agents (Kakanejadifard et al., 2013).
Chemosensors
Oxadiazole derivatives have been utilized as chemosensors due to their selective and colorimetric properties for detecting ions like fluoride. These molecules exhibit changes in color and fluorescence upon binding with specific ions, making them valuable tools for environmental monitoring and analytical chemistry applications (Ma et al., 2013).
Pharmacological Potential
Research into oxadiazole and pyrazole derivatives has explored their potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds have been investigated for their binding affinity to various biological targets and have shown promising results in pharmacological evaluations (Faheem, 2018).
Liquid Crystalline Properties
Studies on oxadiazole-based compounds have also revealed their utility in creating materials with liquid crystalline properties. These materials are of interest for applications in displays and optical devices due to their unique ability to manipulate light. For example, certain oxadiazole derivatives have been shown to exhibit nematic and smectic liquid crystalline phases, offering potential for use in advanced electronic and photonic devices (Zhu et al., 2009).
Anti-inflammatory Agents
Oxadiazole derivatives have been designed as orally-active, nonulcerogenic anti-inflammatory agents. They offer dual inhibition of lipoxygenase and cyclooxygenase pathways, which are critical in the inflammatory process. This makes them potential candidates for treating inflammatory diseases without the gastrointestinal side effects common to traditional anti-inflammatory drugs (Mullican et al., 1993).
Propriétés
IUPAC Name |
5-[(2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-7-5-6-10-14(12)19-11-15-17-16(18-20-15)13-8-3-2-4-9-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLKCBKTDQGTRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-methyl-N-[2-(1H-pyrazol-1-yl)benzyl]acetamide](/img/structure/B5519348.png)
![1-[(benzoylamino)methyl]-2-naphthyl 1-naphthoate](/img/structure/B5519354.png)
![4-methyl-6-(1-piperidinyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5519355.png)
![ethyl 4-[(4-chloro-3-methylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5519372.png)
![(1R*,3S*)-7-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5519380.png)

![2-[(3-pyridinylcarbonyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B5519388.png)

![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)

![N'-benzylidene-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5519418.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519426.png)

